molecular formula C26H29N5O3 B15105958 N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B15105958
M. Wt: 459.5 g/mol
InChI Key: YHLLDYOUJFPXJR-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by three key structural motifs:

  • Benzylpiperidinyl group: Contributes to lipophilicity and CNS-targeting capabilities.

Preliminary studies suggest its role as a neurotransmitter modulator with analgesic and anti-inflammatory properties, likely due to interactions with central nervous system receptors .

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C26H29N5O3/c1-19(32)27-22-7-9-23(10-8-22)28-25(33)18-31-26(34)12-11-24(29-31)30-15-13-21(14-16-30)17-20-5-3-2-4-6-20/h2-12,21H,13-18H2,1H3,(H,27,32)(H,28,33)

InChI Key

YHLLDYOUJFPXJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-acetamidophenyl acetic acid, benzylpiperidine, and oxopyridazine derivatives. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the compound’s structure and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substitutions
Compound Name Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-acetamidophenyl ~432.5* High solubility in organic solvents; enhanced receptor binding via amide group
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl)acetamide 4-chlorophenyl Not reported Increased electron-withdrawing effects; potential for altered pharmacokinetics
2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl)-N-(4-methoxyphenyl)acetamide 4-methoxyphenyl 432.5 Methoxy group improves lipophilicity; reduced polarity compared to acetamido
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)acetamide 3-chloro-4-methoxyphenyl Not reported Dual electron-withdrawing and donating effects; possible improved metabolic stability

*Estimated based on structural similarity to .

Core Heterocycle Modifications

Table 2: Heterocyclic Core Variations
Compound Name Core Structure Key Features Biological Activity
Target Compound Pyridazinone Benzylpiperidinyl and acetamidophenyl substituents Neurotransmitter modulation
2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl)-N-(thiazol-2-yl)acetamide Pyridazinone + thiazole Thiazole ring replaces phenyl Enhanced CNS receptor binding; molecular weight = 448.57 g/mol
N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide Thiazolo-pyrimidine Fused thiazole-pyrimidine core Broader kinase inhibition potential

Key Insight: The pyridazinone core in the target compound balances rigidity and reactivity, whereas fused-ring systems (e.g., thiazolo-pyrimidine) may diversify target engagement but increase synthetic complexity .

Functional Group Comparisons

Table 3: Role of Functional Groups
Compound Name Functional Groups Unique Effects
Target Compound Acetamido, benzylpiperidinyl Synergistic effects on solubility and CNS penetration
N-(1-benzylpiperidin-4-yl)acetamide Benzylpiperidinyl (no pyridazinone) Limited heterocyclic interactions; focuses on piperidine-mediated activity
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1-yl)-N-(pyridin-4-yl)acetamide Methoxyphenyl, pyridinyl Increased π-π stacking potential; molecular weight = 336.3 g/mol

Key Insight : The combination of benzylpiperidinyl (lipophilic) and acetamidophenyl (polar) groups in the target compound optimizes blood-brain barrier penetration while maintaining solubility .

Research Findings and Pharmacological Profiles

Target Compound vs. Pyridazinone Derivatives

  • Potency : The target compound demonstrates superior analgesic activity (IC₅₀ = 12 nM in vitro) compared to N-(4-chlorophenyl) analogs (IC₅₀ = 45 nM), attributed to its acetamido group enhancing receptor affinity .
  • Selectivity : Benzylpiperidinyl substitution reduces off-target effects on cardiac ion channels, unlike 4-methoxyphenyl derivatives .

Metabolic Stability

  • The acetamido group in the target compound improves metabolic stability (t₁/₂ = 6.2 hours in human liver microsomes) compared to nitro-substituted pyridazinones (t₁/₂ = 1.8 hours) .

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